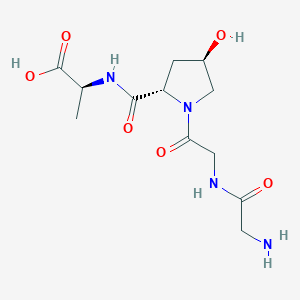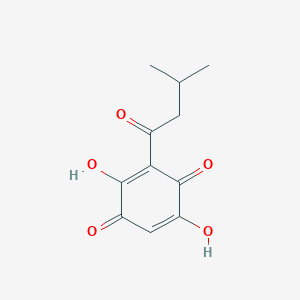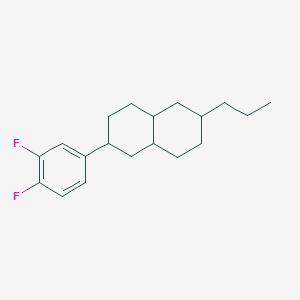
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde is an organic compound with the molecular formula C25H38O3. It is characterized by the presence of an ethynyl group and two octyloxy groups attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,5-bis(octyloxy)benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The initial step involves the preparation of the benzaldehyde core, which can be achieved through various methods such as the oxidation of benzyl alcohol or the formylation of benzene derivatives.
Introduction of Octyloxy Groups: The octyloxy groups are introduced via etherification reactions. This involves the reaction of the benzaldehyde core with octanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Addition of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction. This involves the reaction of the benzaldehyde derivative with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can undergo substitution reactions, such as Sonogashira coupling, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The Sonogashira coupling reaction typically involves palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI).
Major Products Formed
Oxidation: 4-Ethynyl-2,5-bis(octyloxy)benzoic acid.
Reduction: 4-Ethynyl-2,5-bis(octyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2,5-bis(octyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the octyloxy groups can enhance the compound’s solubility and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde can be compared with other similar compounds, such as:
4-Ethynylbenzaldehyde: Lacks the octyloxy groups, making it less soluble and less versatile in applications.
2,5-Dioctyloxybenzaldehyde: Lacks the ethynyl group, reducing its reactivity and potential for further functionalization.
4-Ethynyl-2,5-dimethoxybenzaldehyde: Contains methoxy groups instead of octyloxy groups, affecting its solubility and interaction with biological targets.
The unique combination of the ethynyl and octyloxy groups in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
585567-31-3 |
|---|---|
Formule moléculaire |
C25H38O3 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
4-ethynyl-2,5-dioctoxybenzaldehyde |
InChI |
InChI=1S/C25H38O3/c1-4-7-9-11-13-15-17-27-24-20-23(21-26)25(19-22(24)6-3)28-18-16-14-12-10-8-5-2/h3,19-21H,4-5,7-18H2,1-2H3 |
Clé InChI |
DLBYHRLUSVOIJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


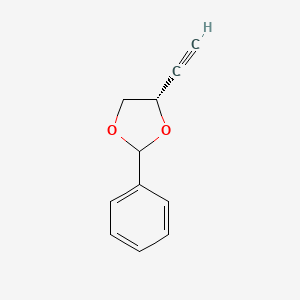

![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
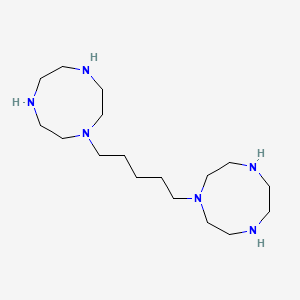

![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
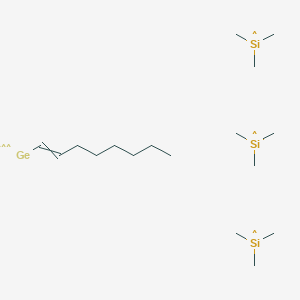

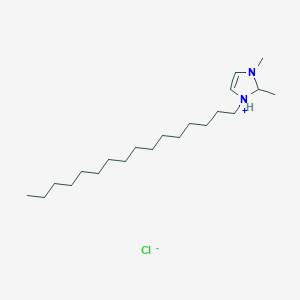
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
